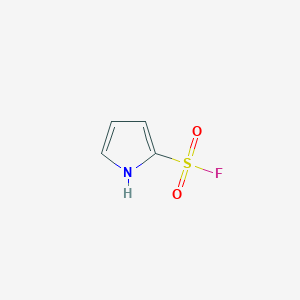
4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bioconjugation and Solid Support Activation
4-Fluorobenzenesulfonyl chloride, closely related to the query compound, is utilized as an activating agent for the covalent attachment of biologicals (enzymes, antibodies, avidin) to solid supports such as polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. Its reactivity with primary or secondary hydroxyl groups facilitates the formation of stable linkages, maintaining the biological function of attached molecules. This chemistry is instrumental in bioselective separation processes, including purifying lymphocyte subsets from blood or tumor cells from bone marrow (Chang et al., 1992).
Synthesis of Chemical Intermediates
The compound is also pivotal in synthesizing chemical intermediates for further applications. For instance, a novel route to 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a useful precursor in pesticide synthesis, demonstrates the versatility of related sulfonyl chlorides in organic synthesis. Such routes offer alternative methodologies for producing key intermediates efficiently (Xiao-hua Du et al., 2005).
Photocatalysis and Radical Reactions
In photocatalysis, fluoroalkylsulfonyl chlorides, including variants of the subject compound, are sources of fluorinated radicals. These radicals add to electron-deficient alkenes under photochemical conditions, facilitated by copper mediation, leading to α-chloro-β-fluoroalkylcarbonyl products. This process underscores the importance of sulfonyl chlorides in introducing fluoroalkyl groups into organic molecules, expanding the toolbox for synthesizing fluorinated compounds with potential applications in materials science, pharmaceuticals, and agrochemicals (Tang & Dolbier, 2015).
Propiedades
IUPAC Name |
4-chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3FO2S/c8-3-4-1-5(14(10,12)13)2-6(11)7(4)9/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAHULONZZDJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)Cl)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566359.png)





![methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566368.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2566369.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 5-ethyl-4-methylthiophene-2-carboxylate](/img/structure/B2566374.png)

